Cas no 332382-04-4 (<br>3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2,6-dimethyl-phenyl)-amid e)

3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2,6-dimethyl-phenyl)-amide is a specialized organic compound featuring a benzo[b]thiophene core substituted with chlorine atoms at the 3 and 4 positions, coupled with a 2,6-dimethylphenyl amide moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research as a potential intermediate or active ingredient. The dichloro substitution enhances electrophilic reactivity, while the dimethylphenyl group contributes to lipophilicity and steric hindrance, influencing binding affinity. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in targeting specific enzyme or receptor interactions. The compound is typically characterized by high purity and stability under standard storage conditions.
<br>3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2,6-dimethyl-phenyl)-amid e structure
332382-04-4 structure
Product name:<br>3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2,6-dimethyl-phenyl)-amid e
CAS No:332382-04-4
MF:C17H13Cl2NOS
MW:350.262221097946
CID:3071677
PubChem ID:997801

<br>3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2,6-dimethyl-phenyl)-amid e Chemical and Physical Properties

Names and Identifiers

    • <br>3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2,6-dimethyl-phenyl)-amid e
    • 3,4-DICHLORO-N~2~-(2,6-DIMETHYLPHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
    • Z275175324
    • 3,4-dichloro-N-(2,6-dimethylphenyl)-1-benzothiophene-2-carboxamide
    • STK423118
    • AKOS000577511
    • CS-0323515
    • 3,4-Dichloro-N-(2,6-dimethylphenyl)benzo[b]thiophene-2-carboxamide
    • 3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2,6-dimethyl-phenyl)-amide
    • 332382-04-4
    • AK-968/15361487
    • Inchi: InChI=1S/C17H13Cl2NOS/c1-9-5-3-6-10(2)15(9)20-17(21)16-14(19)13-11(18)7-4-8-12(13)22-16/h3-8H,1-2H3,(H,20,21)
    • InChI Key: BLAZKDBMJPFKSS-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 349.0094906Da
  • Monoisotopic Mass: 349.0094906Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 411
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.1
  • Topological Polar Surface Area: 57.3Ų

<br>3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2,6-dimethyl-phenyl)-amid e Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM517759-1g
3,4-Dichloro-N-(2,6-dimethylphenyl)benzo[b]thiophene-2-carboxamide
332382-04-4 97%
1g
$291 2023-02-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1394185-1g
3,4-Dichloro-N-(2,6-dimethylphenyl)benzo[b]thiophene-2-carboxamide
332382-04-4 97%
1g
¥2629.00 2024-05-18

Additional information on <br>3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2,6-dimethyl-phenyl)-amid e

Recent Advances in the Study of 3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2,6-dimethyl-phenyl)-amide (CAS: 332382-04-4)

The compound 3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2,6-dimethyl-phenyl)-amide (CAS: 332382-04-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amide derivative, characterized by its benzo[b]thiophene core and dichloro-substituted aromatic system, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of kinase inhibition and anti-inflammatory activity.

A 2023 study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of this compound, revealing that the 3,4-dichloro substitution pattern on the benzo[b]thiophene ring significantly enhances its binding affinity to specific kinase targets. The research team utilized X-ray crystallography to demonstrate that the compound forms critical hydrogen bonds with the hinge region of the kinase domain, while the 2,6-dimethylphenyl amide moiety contributes to improved pharmacokinetic properties. These findings have important implications for the development of novel kinase inhibitors for cancer therapy.

In parallel research, investigators have examined the compound's potential as an anti-inflammatory agent. A recent preclinical study demonstrated that 332382-04-4 effectively inhibits the production of pro-inflammatory cytokines (TNF-α, IL-6) in macrophage cell lines at nanomolar concentrations. Mechanistic studies using Western blot analysis revealed that the compound modulates the NF-κB signaling pathway, suggesting its potential application in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthetic accessibility of 332382-04-4 has also been a focus of recent investigations. A 2024 publication in Organic Process Research & Development described an optimized, scalable synthesis route that achieves an overall yield of 68% through a four-step sequence. Key improvements include the use of palladium-catalyzed cross-coupling for the construction of the benzo[b]thiophene core and a highly selective amidation step employing N,N'-carbonyldiimidazole (CDI) as the coupling reagent. This advancement addresses previous challenges in large-scale production and paves the way for further clinical development.

Emerging computational studies have provided additional insights into the molecular interactions of this compound. Molecular dynamics simulations published in early 2024 suggest that the 3,4-dichloro substitution induces a unique conformational change in target proteins, which may explain its enhanced selectivity compared to analogous compounds. These computational findings are currently being validated through experimental studies using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

Looking forward, several pharmaceutical companies have included derivatives of 332382-04-4 in their preclinical pipelines, particularly for oncology and inflammation indications. The compound's favorable physicochemical properties (cLogP 3.2, PSA 58 Ų) and demonstrated in vivo efficacy in animal models position it as a promising lead for further optimization. Current research efforts are focused on improving its metabolic stability and reducing potential off-target effects through systematic structural modifications.

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司